![molecular formula C10H12OS B13645747 3-[(4-Methylphenyl)sulfanyl]propanal CAS No. 120483-06-9](/img/structure/B13645747.png)
3-[(4-Methylphenyl)sulfanyl]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methylphenyl)sulfanyl]propanal is an organic compound with the molecular formula C10H12OS. It is characterized by the presence of a sulfanyl group attached to a propanal backbone, with a 4-methylphenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]propanal typically involves the reaction of 4-methylthiophenol with an appropriate aldehyde under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]propanal can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methylphenyl)sulfanyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]propanal involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3-Methylphenyl)sulfanyl]propanal
- 3-[(4-Methylphenyl)sulfanyl]propanenitrile
- 3-[(4-Methylphenyl)sulfonyl]propanal
Uniqueness
3-[(4-Methylphenyl)sulfanyl]propanal is unique due to its specific structural arrangement, which imparts distinct reactivity and biological properties
Eigenschaften
CAS-Nummer |
120483-06-9 |
|---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C10H12OS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
PFJLRBLSBTUQSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)


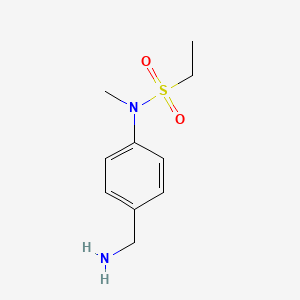
![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13645699.png)
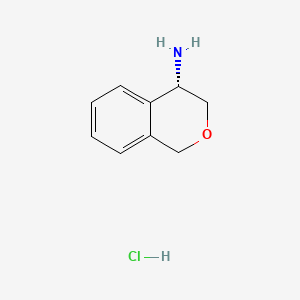
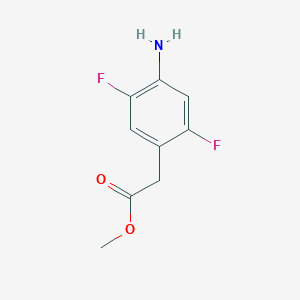

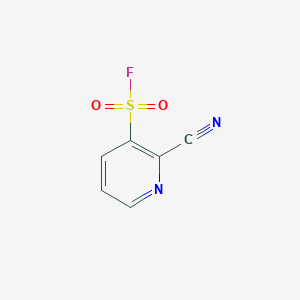
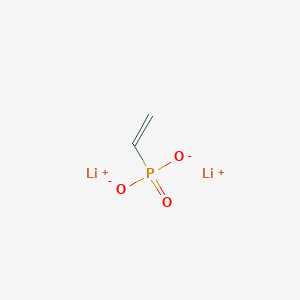
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
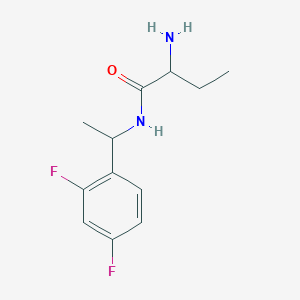
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
